4-Cyclohexyl-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-cyclohexyl-3-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
JRDQNRKKFQEZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCC2 |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for 4 Cyclohexyl 3 Methylpyridine
Regioselective Synthesis Approaches
Achieving the desired substitution pattern on the pyridine (B92270) ring with high regioselectivity is a primary focus in the synthesis of 4-cyclohexyl-3-methylpyridine. Direct functionalization of the pyridine core is often challenging due to the inherent reactivity of the different C-H bonds. researchgate.netnih.gov
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex organic molecules. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. acs.org However, controlling the site-selectivity of C-H functionalization in pyridines can be difficult due to the presence of multiple reactive C-H bonds. researchgate.netnih.gov
The Minisci reaction is a radical substitution reaction that is particularly well-suited for the alkylation of electron-deficient N-heterocycles like pyridine. wikipedia.orgprinceton.edu It typically involves the generation of an alkyl radical, which then attacks the protonated pyridine ring. wikipedia.org While the Minisci reaction is a valuable tool, it can often lead to a mixture of regioisomers, which can complicate purification. wikipedia.orgnih.gov
Recent advancements in Minisci-type reactions have focused on improving regioselectivity. One strategy involves the use of a blocking group to direct the alkylation to a specific position. For instance, a maleate-derived blocking group has been successfully employed to achieve C4-alkylation of pyridines with high selectivity. nih.gov This method allows for the introduction of various alkyl groups, including secondary and tertiary ones, at the C4-position. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Ref. |
| Pyridine with maleate (B1232345) blocking group | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | 4-Cyclohexylpyridine (B3047270) | - | nih.gov |
| Lepidine | Carboxylic acid | - | Mono- and di-alkylated products | - | researchgate.net |
Table 1: Examples of Minisci-Type Reactions for Pyridine Alkylation. Note: Specific yield for 4-cyclohexylpyridine was not provided in the source.
Photoredox-Catalyzed Alkylation Methodologies
Visible-light photoredox catalysis has gained significant traction as a mild and efficient method for generating radical intermediates for C-C bond formation. nih.govacs.orgprinceton.edu This strategy can be applied to the alkylation of pyridines. In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state. princeton.edu This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a suitable precursor to generate an alkyl radical. acs.org
This method has been used for the site-selective functionalization of various organic molecules, including the alkylation of primary amine derivatives and tetrahydrofurfuryl alcohol derivatives. nih.govnih.gov The generation of alkyl radicals under these mild conditions offers an alternative to traditional methods that may require harsh reagents or high temperatures. princeton.edu
| Substrate | Alkylating Agent | Photocatalyst | Product | Yield (%) | Ref. |
| Primary sulfonamides | Electron-deficient alkenes | Visible-light photocatalyst | α-Alkylated primary amine derivatives | - | nih.gov |
| Tetrahydrofurfuryl alcohol derivatives | - | Visible-light photocatalyst | β-Alkylated alcohol | - | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. researchgate.netmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryl compounds and can be adapted for the synthesis of alkyl-substituted pyridines. researchgate.netmdpi.com
These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst. researchgate.net For the synthesis of this compound, this could involve the coupling of a cyclohexyl-containing organometallic reagent with a 4-halo-3-methylpyridine derivative, or vice versa. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Ref. |
| 4-Iodoanisole | Indole derivative 14 | PdCl₂(dppf) | Compound 15 | 63 | mdpi.com |
| Bromopyrimidine 104 | 2-Fluoro-3-methoxyphenylboronic acid 105 | Pd(PPh₃)₄ | Coupled product 106 | - | researchgate.net |
| Dihalopyrazine 6 | Indole derivative 7 | Pd(PPh₃)₄ | Compound 8 | 71 | mdpi.com |
Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions. Note: Specific yield for the coupling of bromopyrimidine 104 was not indicated.
Precursor Design and Chemical Transformations
The synthesis of this compound can also be approached through the careful design of precursors that already contain parts of the final structure, followed by chemical transformations to complete the molecule.
Cyclohexyl and Pyridine Ring System Assembly Strategies
Instead of functionalizing a pre-existing pyridine ring, an alternative strategy involves constructing the pyridine ring from acyclic precursors that already bear the cyclohexyl and methyl substituents. Various methods for pyridine synthesis from aldehydes, ketones, and ammonia (B1221849) or its derivatives are known. google.com For example, the reaction of formaldehyde (B43269), paracetaldehyde, and ammonia can be used to produce 3-methylpyridine (B133936) (3-picoline). google.com By incorporating a cyclohexyl-containing starting material into such a reaction, it might be possible to construct the this compound skeleton.
Another approach involves the modification of existing ring systems. For instance, a 3,4-pyridyne intermediate, generated from a 3-chloropyridine (B48278) derivative, can undergo regioselective difunctionalization to introduce substituents at the 3 and 4 positions of the pyridine ring. nih.gov
| Precursor(s) | Method | Product | Yield (%) | Ref. |
| Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | Addition/cyclization reaction | 3-Methylpyridine | up to 64% (based on formaldehyde) | google.com |
| 3-Chloro-2-ethoxypyridine | Lithiation and transmetalation to form 3,4-pyridyne, followed by reaction with Grignard reagent and electrophile | 2,3,4-Trisubstituted pyridines | 49-55 | nih.gov |
| Ethyl 4-nitrophenylacetate, Hydrazine hydrate | Cyclization | 4-Nitrophenylacetic acid hydrazide | - | nih.gov |
| 3-Methylpyridine | Oxidation with hydrogen peroxide in glacial acetic acid | 3-Methylpyridine-1-oxide | 73-77 | orgsyn.org |
Table 4: Examples of Precursor Design and Ring Assembly Strategies. Note: Yield for the synthesis of 4-nitrophenylacetic acid hydrazide was not provided.
Methyl Group Introduction and Positional Control
The precise placement of the methyl group at the 3-position of the pyridine ring, adjacent to the cyclohexyl group at the 4-position, is a key synthetic challenge. The control of this regiochemistry can be achieved either by constructing the pyridine ring from acyclic precursors with the desired substitution pattern or by functionalizing a pre-existing pyridine core.
Ring Construction via Cyclocondensation: Cyclocondensation reactions, such as the Hantzsch or Bohlmann-Rahtz syntheses, represent a classical and versatile approach to building the pyridine skeleton. beilstein-journals.orgbaranlab.orgyoutube.com In these methods, the final substitution pattern is determined by the choice of starting materials. For this compound, a plausible Bohlmann-Rahtz approach could involve the reaction of an enamine derived from a methyl ketone with an ethynyl (B1212043) ketone bearing a cyclohexyl group. The reaction proceeds through a Michael addition followed by cyclodehydration. beilstein-journals.org The Bohlmann–Rahtz synthesis is advantageous as it typically yields a single regioisomer. beilstein-journals.org
Another established method is the Guareschi–Thorpe synthesis, which utilizes cyanoacetamide and a 1,3-dicarbonyl compound. rsc.org Adapting this for the target molecule would involve the condensation of cyanoacetamide with a β-ketoester containing a cyclohexyl group. The reaction can be promoted by ammonium (B1175870) carbonate, which serves as both the nitrogen source for the pyridine ring and a reaction promoter. rsc.org
Functionalization of a Pre-existing Pyridine Ring: An alternative strategy involves starting with a simpler pyridine derivative and introducing the required substituents in subsequent steps.
Methylation of 4-Cyclohexylpyridine: This route begins with the synthesis of 4-cyclohexylpyridine, which can be prepared via methods like Minisci-type decarboxylative alkylation of pyridine with a cyclohexylcarboxylic acid derivative. vulcanchem.com The subsequent challenge is the regioselective methylation at the C-3 position. A modern approach involves a rhodium-catalyzed reaction that uses methanol (B129727) or formaldehyde as the methylating agent. nih.gov This process operates through a temporary dearomatization of the pyridine ring, allowing for selective functionalization at the C-3 and C-5 positions. nih.gov By controlling the reaction conditions, mono-methylation can be favored.
Cyclohexylation of 3-Methylpyridine: Starting with the readily available 3-methylpyridine (also known as 3-picoline), the task is to introduce the cyclohexyl group at the 4-position. drugbank.com Directing a substituent to the C-4 position adjacent to an existing alkyl group can be achieved through modern C-H functionalization techniques. Radical-based methods like the Minisci reaction are a viable option for alkylating the pyridine ring. organic-chemistry.org
Below is a comparative table of these potential synthetic strategies.
| Synthetic Strategy | Key Reagents & Intermediates | Primary Challenge | Potential Advantages |
| Bohlmann-Rahtz Synthesis | Cyclohexyl-substituted ethynyl ketone, Enamine from methyl ketone, Acid catalyst | Synthesis of specialized starting materials | High regioselectivity, often yielding a single product isomer. beilstein-journals.org |
| Guareschi-Thorpe Synthesis | Cyclohexyl-substituted β-ketoester, Cyanoacetamide, Ammonium Carbonate | Availability of the substituted ketoester | Use of inexpensive reagents; can be performed in green solvents like water. rsc.org |
| Methylation of 4-Cyclohexylpyridine | 4-Cyclohexylpyridine, Methanol/Formaldehyde, Rhodium catalyst | Controlling mono- vs. di-methylation; C-3 vs. C-5 selectivity | Utilizes simple methylating agents; builds upon a readily synthesized intermediate. vulcanchem.comnih.gov |
| Cyclohexylation of 3-Methylpyridine | 3-Methylpyridine, Cyclohexyl radical precursor (e.g., cyclohexanecarboxylic acid) | Regioselectivity (avoiding C-2/C-6 functionalization) | Starts with a commercially abundant material (3-picoline). |
Scalability and Process Optimization in this compound Synthesis
Moving from laboratory-scale synthesis to industrial production requires a focus on scalability, efficiency, safety, and cost-effectiveness. Process optimization, including the potential adoption of continuous flow methodologies and detailed parameter studies, is crucial.
Continuous Flow Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of substituted pyridines, including enhanced safety, improved heat and mass transfer, and simplified scalability. researchgate.netnih.gov
Many of the proposed synthetic routes for this compound are well-suited for adaptation to flow chemistry. Multicomponent reactions like the Hantzsch and Bohlmann-Rahtz syntheses are particularly amenable to flow systems. beilstein-journals.orgresearchgate.net In a flow reactor, streams of the precursors can be mixed at a specific temperature and pressure, with the product continuously emerging after a set residence time in the reactor coil. This allows for tight control over exothermic events and can significantly reduce reaction times. beilstein-journals.org Studies have demonstrated that a microwave flow reactor can be effectively used for the one-step preparation of pyridines via the Bohlmann–Rahtz reaction, combining the Michael addition and cyclodehydration steps without isolating intermediates. beilstein-journals.orgresearchgate.net
Furthermore, functionalization reactions, such as the introduction of substituents onto the pyridine ring, can also be translated to flow processes. The scalability of ionic liquid synthesis, which often involves the quaternization of pyridines, has been successfully demonstrated in flow systems, highlighting the potential for handling related reaction classes. nih.govescholarship.org Integrating flow methodologies with automated optimization platforms, such as those using Bayesian optimization, can further accelerate the development of efficient and scalable synthetic processes. nih.gov
Reaction Condition Optimization and Parameter Studies
Systematic optimization of reaction conditions is fundamental to maximizing the yield and purity of this compound while minimizing waste and cost. rsc.orgku.ac.ae This involves a detailed study of various parameters for any chosen synthetic route.
For cyclocondensation reactions , key parameters to optimize include:
Catalyst: The choice and loading of an acid catalyst (e.g., Brønsted or Lewis acids) can dramatically influence the reaction rate and efficiency. beilstein-journals.org
Temperature: Higher temperatures generally accelerate the reaction but can also lead to the formation of byproducts. Finding the optimal temperature is crucial for achieving high selectivity. beilstein-journals.org
Stoichiometry: The molar ratio of the reactants can impact the yield. For instance, in some Hantzsch reactions, using a significant excess of one precursor was found to be necessary for high conversion. beilstein-journals.org
The table below illustrates a hypothetical parameter study for a Bohlmann-Rahtz synthesis.
| Parameter | Variation | Observed Effect on Yield/Purity | Rationale for Optimization |
| Temperature | 80 °C -> 120 °C -> 140 °C | Yield may increase with temperature but plateau or decrease at higher values due to side product formation. | To find the lowest temperature for complete conversion in the shortest time. beilstein-journals.org |
| Catalyst | Acetic Acid, p-TsOH, Sc(OTf)₃ | Lewis acids might offer higher turnover and milder conditions than Brønsted acids. | To identify the most efficient and cost-effective catalyst. |
| Solvent | Toluene, Ethanol (B145695), Acetonitrile (B52724) | Ethanol may improve efficiency through protic interactions; purity may vary with solvent. beilstein-journals.org | To enhance reaction rate and simplify product isolation. |
| Residence Time (Flow) | 5 min -> 10 min -> 20 min | Longer residence time ensures complete conversion but may decrease throughput. | To balance conversion rate with process productivity. |
For C-H functionalization reactions , such as the rhodium-catalyzed methylation of 4-cyclohexylpyridine, the optimization would focus on a different set of parameters.
| Parameter | Variation | Observed Effect on Yield/Selectivity | Rationale for Optimization |
| Catalyst Precursor | [Rh(cod)Cl]₂, [Rh(coe)₂Cl]₂ | The nature of the rhodium precursor can influence catalytic activity. | To maximize catalytic efficiency. |
| Ligand | PPh₃, Xantphos, dppf | Ligand choice is critical for controlling regioselectivity (C-3 vs. C-5) and preventing over-methylation. nih.gov | To achieve high selectivity for the desired 3-methyl isomer. |
| Base/Additive | NaI, K₂CO₃, Cs₂CO₃ | Additives can be crucial for activating the catalyst or substrate. NaI was found to be important in some cases. nih.gov | To facilitate the catalytic cycle and improve yield. |
| Temperature | 40 °C -> 60 °C -> 80 °C | Higher temperatures can increase reaction rate but may reduce selectivity. nih.gov | To find the optimal balance between reaction speed and selectivity. |
Through meticulous investigation of these variables, a robust and efficient synthesis for this compound can be developed, paving the way for its potential use in various chemical applications.
Advanced Spectroscopic and Structural Characterization of 4 Cyclohexyl 3 Methylpyridine
Vibrational Spectroscopy
Raman Spectroscopy
Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is sensitive to its structural features. For 4-Cyclohexyl-3-methylpyridine, the Raman spectrum is expected to be a composite of the vibrational modes of the 3-methylpyridine (B133936) core and the cyclohexyl substituent.
Key vibrational modes anticipated in the Raman spectrum of this compound would include:
Pyridine (B92270) Ring Vibrations: The characteristic ring stretching and breathing modes of the pyridine ring are expected to be prominent. For 3-methylpyridine, strong Raman bands are observed in the regions of 1000-1100 cm⁻¹ (ring breathing) and 1570-1610 cm⁻¹ (ring stretching). The substitution with a cyclohexyl group at the 4-position would likely cause slight shifts in these frequencies.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected around 3050-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups will appear in the 2850-3000 cm⁻¹ region.
Cyclohexyl Group Vibrations: The cyclohexyl group will contribute its own characteristic vibrational modes, including CH₂ scissoring (around 1440-1465 cm⁻¹), twisting, and wagging modes, as well as C-C stretching vibrations within the cyclohexane (B81311) ring.
Methyl Group Vibrations: The methyl group attached to the pyridine ring will exhibit symmetric and asymmetric C-H bending modes.
The interaction between the cyclohexyl and methyl groups and the pyridine ring may lead to subtle shifts in the vibrational frequencies compared to the individual parent molecules.
Table 1: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Origin |
|---|---|---|
| Ring Breathing | ~1030-1050 | Pyridine Ring |
| Ring Stretching | ~1580-1600 | Pyridine Ring |
| Aromatic C-H Stretch | ~3050-3080 | Pyridine Ring |
| Aliphatic C-H Stretch | ~2850-2960 | Cyclohexyl and Methyl Groups |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. The molecular formula of this compound is C₁₂H₁₇N. The expected exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and nitrogen.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₂H₁₇N | 175.1361 |
The high accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathway Analysis
In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern is expected to be influenced by the stability of the resulting carbocations and radical species.
Based on the structure, the following fragmentation pathways are plausible:
Loss of a Hydrogen Radical: The molecular ion [M]⁺ may lose a hydrogen radical to form an [M-1]⁺ ion.
Loss of a Methyl Radical: Cleavage of the bond between the pyridine ring and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.
Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation in several ways. A common pathway is the loss of ethene (C₂H₄) via a retro-Diels-Alder reaction, which would result in a fragment at [M-28]⁺. Loss of the entire cyclohexyl group as a radical (•C₆H₁₁) would produce a fragment corresponding to 3-methylpyridine at m/z 92.
Benzylic-type Cleavage: The bond beta to the pyridine ring within the cyclohexyl substituent is susceptible to cleavage. This could lead to the formation of various fragment ions.
The mass spectrum of 3-methylpyridine shows a prominent molecular ion peak at m/z 93 and a significant fragment at m/z 92, corresponding to the loss of a hydrogen atom. massbank.eu The fragmentation of this compound would be expected to show ions characteristic of both the methylpyridine and cyclohexyl moieties.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion |
| 160 | [C₁₁H₁₄N]⁺ | Loss of •CH₃ |
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the π → π* and n → π* transitions of the pyridine ring. The spectrum of 3-methylpyridine in methanol (B129727) exhibits absorption maxima around 260-270 nm. nih.gov The presence of the cyclohexyl group, being an alkyl substituent, is not expected to significantly alter the position of the main absorption bands, although a slight red shift (bathochromic shift) might be observed due to its electron-donating inductive effect.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol | ~265-275 | π → π* |
Fluorescence Spectroscopy
Pyridine itself is generally considered to be non-fluorescent or very weakly fluorescent in solution at room temperature. This is due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Simple alkyl-substituted pyridines, such as 3-methylpyridine, also tend to exhibit very low fluorescence quantum yields.
Therefore, it is anticipated that this compound would be weakly fluorescent or non-fluorescent under standard conditions. Any observed fluorescence would likely be a weak emission at a wavelength longer than its absorption maximum, potentially in the range of 280-320 nm. The fluorescence properties could be influenced by factors such as solvent polarity and pH.
Electrochemical Characterization
The electrochemical behavior of this compound, a substituted pyridine derivative, is a key area of investigation for understanding its electron transfer properties and potential applications in fields such as catalysis and materials science. While detailed experimental data remains limited in publicly accessible literature, the foundational techniques for such characterization are well-established.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox properties of a chemical species in solution. A typical CV experiment for this compound would involve applying a linearly varying potential to a working electrode immersed in a solution containing the compound and a supporting electrolyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.
This voltammogram provides critical information about the electrochemical processes. For a reversible one-electron transfer process, the peak potential separation (ΔEp), the difference between the anodic peak potential (Epa) and the cathodic peak potential (Epc), is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, is a good approximation of the standard reduction potential of the redox couple.
Hypothetical Cyclic Voltammetry Data for this compound
To illustrate the type of data obtained from a cyclic voltammetry experiment, the following hypothetical table presents plausible values for the electrochemical parameters of this compound under a specific set of experimental conditions. It is crucial to note that this data is illustrative and not based on published experimental results for this specific compound.
| Parameter | Value |
| Solvent | Acetonitrile (B52724) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +1.25 V |
| Cathodic Peak Potential (Epc) | +1.18 V |
| Peak Potential Separation (ΔEp) | 70 mV |
| Half-wave Potential (E1/2) | +1.215 V |
Interpretation of Hypothetical Data
In this hypothetical scenario, the peak potential separation of 70 mV suggests a quasi-reversible one-electron oxidation process. The half-wave potential of +1.215 V versus Ag/AgCl indicates the relative ease of removing an electron from the this compound molecule under these conditions. The presence of both cyclohexyl and methyl substituents on the pyridine ring would be expected to influence the electron density of the aromatic system, thereby affecting its oxidation potential compared to unsubstituted pyridine. The electron-donating nature of the alkyl groups would likely make the compound easier to oxidize.
Further studies would involve varying the scan rate to investigate the kinetics of the electron transfer and the stability of the resulting radical cation. Additionally, performing cyclic voltammetry in different solvents and with various supporting electrolytes would provide a more comprehensive understanding of the electrochemical behavior of this compound.
Despite a thorough search for computational and theoretical data on the chemical compound this compound, the specific, detailed research findings required to populate the requested article sections and data tables are not publicly available in the searched resources.
Existing literature confirms that Density Functional Theory (DFT) calculations have been conducted on this compound. Specifically, a study utilized the Gaussian 16 software package for its computational analysis. rsc.orguva.nl The methodology for these calculations involved the use of the ωB97X-D functional and the 6-31+G(d,p) basis set for geometry optimization. rsc.orguva.nl Furthermore, the research performed analytical frequency calculations to characterize the stationary points of the molecule. rsc.orguva.nl
However, the comprehensive results of these calculations—including optimized geometric parameters (bond lengths and angles), electronic structure details (HOMO-LUMO energies, NBO or Mulliken population analysis), a full vibrational frequency analysis, and the Molecular Electrostatic Potential (MEP) map—are not provided in the available publications.
Without access to these specific data points, it is not possible to generate the thorough, informative, and scientifically accurate content, complete with data tables, as stipulated in the detailed outline. The foundational quantitative data necessary to construct the article is absent from the discoverable scientific literature. Therefore, the request to generate an article with the specified content and structure cannot be fulfilled at this time.
Computational and Theoretical Investigations of 4 Cyclohexyl 3 Methylpyridine
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the time-dependent behavior of molecular systems. mdpi.com This powerful technique models the movements of atoms and molecules over a specific period, governed by the fundamental laws of classical mechanics. youtube.com For 4-Cyclohexyl-3-methylpyridine, MD simulations can elucidate its structural flexibility, interactions with its environment, and thermodynamic properties, which are challenging to observe experimentally.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or solution-phase conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, generating a detailed movie of the molecule's dynamic behavior. youtube.com
Key dynamic properties of this compound that can be investigated using MD simulations include:
Conformational Dynamics: The simulation can track the transitions between different chair and boat conformations of the cyclohexyl ring and the rotation around the single bond connecting the cyclohexyl and pyridine (B92270) moieties.
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the hydrophobic cyclohexyl group and the more polar methyl-pyridine group interact with the solvent.
Transport Properties: Simulations can be used to predict properties like diffusion coefficients.
Protein-Ligand Interactions: In a biological context, MD simulations are crucial for studying the stability of a ligand like this compound within the binding site of a protein, revealing key interactions and the role of molecular flexibility in the binding process. nih.govnih.gov
While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to characterize a vast range of biomolecular and chemical systems, from protein folding to drug design. mdpi.com
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotations about single bonds and the relative energies of these arrangements. amanote.com The entirety of these conformations and their corresponding potential energies constitute the molecule's energy landscape. uspex-team.orgrsc.org
The conformational flexibility in this compound arises primarily from two sources:
Cyclohexyl Ring Pucker: The cyclohexane (B81311) ring is not planar and predominantly adopts a low-energy "chair" conformation. It can also exist in higher-energy conformations like the "boat" and "twist-boat" forms. acs.org
Inter-ring Torsion: Rotation about the C-C single bond connecting the cyclohexyl ring to the pyridine ring gives rise to different relative orientations of the two rings.
Computational methods, particularly quantum mechanics and molecular mechanics, are used to map the energy landscape. acs.org By systematically changing the ring pucker and the torsional angle, a potential energy surface can be generated. The low-points, or minima, on this surface correspond to stable, low-energy conformers, while the high-points, or saddle points, represent the energy barriers (transition states) that must be overcome for the molecule to transition from one conformer to another.
A representative conformational analysis would quantify the energy differences between these states.
| Conformer Feature | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Cyclohexyl Chair | Most stable conformation for the cyclohexane ring. | 0.0 |
| Cyclohexyl Twist-Boat | Intermediate energy conformation. | ~5.5 |
| Cyclohexyl Boat | Higher energy conformation, often a transition state. acs.org | ~6.9 |
| Axial Pyridine Attachment | The pyridine group is attached to an axial position of the chair-form cyclohexane. Generally less stable due to steric hindrance. | ~1.7 - 2.1 |
| Equatorial Pyridine Attachment | The pyridine group is attached to an equatorial position of the chair-form cyclohexane. Generally the most stable arrangement. | 0.0 |
This table presents hypothetical, representative energy values based on well-established principles of conformational analysis for substituted cyclohexanes.
Understanding the energy landscape is critical for predicting the dominant conformation of the molecule in a given environment and provides a foundation for rationalizing its interaction with biological targets. rsc.org
Quantum Chemical Characterization of Related Pyridine-Cyclohexyl Systems
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. scispace.com These methods are invaluable for characterizing systems like this compound, where the interplay between the π-electron system of the pyridine ring and the saturated σ-framework of the cyclohexyl ring dictates its chemical nature.
While detailed quantum chemical studies specifically on this compound are scarce, extensive research on related pyridine and cyclohexyl-containing molecules allows for a robust characterization by analogy. acs.orgacs.org Density Functional Theory (DFT) is a particularly popular method for such investigations. acs.org
Quantum chemical calculations can elucidate several key properties:
Electron Distribution and Reactivity: These calculations can map the electrostatic potential and identify regions of high or low electron density. For a pyridine derivative, the nitrogen atom is a site of high electron density, making it a hydrogen bond acceptor and a center of basicity. The electrophilicity and nucleophilicity of the molecule can be quantified using indices derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as the stacking of the pyridine ring with other aromatic residues or van der Waals interactions involving the cyclohexyl group, can be accurately calculated. Studies have shown that cyclohexyl groups can engage in stacking interactions similar to phenyl groups, challenging the notion that such interactions are exclusive to aromatic systems. acs.org
Spectroscopic Properties: Quantum chemistry can predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. scispace.com Comparing these theoretical spectra with experimental data is a standard method for confirming molecular structure and conformation.
To illustrate the distinct electronic characters of the constituent rings, the following table compares fundamental properties calculated for the parent molecules, pyridine and cyclohexane.
| Property | Pyridine | Cyclohexane | Implication for this compound |
|---|---|---|---|
| Molecular Type | Aromatic, Heterocyclic | Alicyclic, Saturated | Combines an electron-rich aromatic core with a flexible, non-polar group. |
| Dipole Moment | ~2.2 D | 0 D | The molecule will be polar, with the polarity dominated by the methyl-pyridine fragment. |
| Key Interactions | π-stacking, H-bonding (acceptor) | van der Waals, Hydrophobic | Capable of a diverse range of intermolecular interactions. |
This table contains generally accepted values for the parent compounds to illustrate the concepts.
Through such calculations on related systems, a comprehensive electronic and chemical profile of this compound can be constructed, guiding its potential applications in fields like medicinal chemistry and materials science. researchgate.net
Reaction Mechanisms and Kinetics Involving 4 Cyclohexyl 3 Methylpyridine
Mechanistic Pathways of Formation Reactions
Direct functionalization of 3-methylpyridine (B133936) to introduce a cyclohexyl group at the C4 position is challenging. Radical reactions, such as the Minisci reaction, which are often employed for alkylating electron-deficient heterocycles, typically show a preference for substitution at the C2 and C6 positions of 3-methylpyridine due to the directing effect of the methyl group. Consequently, alternative strategies involving multi-step syntheses are generally required to achieve the desired 3,4-disubstitution pattern.
One of the most viable pathways involves the use of a pre-functionalized pyridine (B92270) ring, such as a 4-halo-3-methylpyridine, which can then undergo a cross-coupling reaction. The Negishi and Suzuki-Miyaura couplings are powerful methods for forming carbon-carbon bonds.
In a potential Negishi coupling approach, 4-chloro-3-methylpyridine (B157665) would be reacted with a cyclohexylzinc reagent in the presence of a palladium or nickel catalyst. The generally accepted catalytic cycle for a palladium-catalyzed Negishi coupling proceeds through several key steps wikipedia.org:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-chloro-3-methylpyridine, forming a Pd(II) complex.
Transmetalation: The cyclohexyl group is transferred from the zinc reagent to the palladium center, displacing the chloride ion.
Reductive Elimination: The desired 4-cyclohexyl-3-methylpyridine is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A similar mechanistic pathway is followed in the Suzuki-Miyaura coupling , where a boronic acid or its ester derivative is used as the organometallic partner. This reaction is also typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org
Another innovative approach to achieve C4-selectivity is the use of a blocking group . A recently developed method utilizes a maleate-derived blocking group that temporarily attaches to the pyridine nitrogen. This directs a Minisci-type decarboxylative alkylation to the C4 position with high selectivity. The blocking group can then be easily removed to yield the C4-alkylated pyridine. chemrxiv.org
Finally, the synthesis of the 3,4-disubstituted pyridine ring can be achieved through the construction of the ring from acyclic precursors . Various condensation reactions of dicarbonyl compounds, enamines, and other suitable building blocks can lead to the formation of polysubstituted pyridines. nih.govorganic-chemistry.org
While direct radical substitution on 3-methylpyridine is not ideal for forming the 4-substituted product, understanding the radical intermediates is crucial for comprehending the underlying reactivity. In a Minisci-type reaction, a cyclohexyl radical would be generated from a suitable precursor, such as cyclohexane (B81311) or cyclohexanecarboxylic acid. This nucleophilic radical then adds to the protonated pyridine ring. wikipedia.org
The regioselectivity of this addition is governed by the stability of the resulting radical adduct. For 3-methylpyridine, addition at the C2 or C6 position is electronically favored. Computational studies on radical additions to substituted anilines, which are electronically similar to pyridines, have shown that polar effects are highly important, with electrophilic radicals favoring addition to nucleophilic arenes. beilstein-journals.org
In the context of cross-coupling reactions like the Negishi coupling, radical intermediates can also be involved, particularly when using nickel catalysts. Some proposed mechanisms involve single-electron transfer (SET) steps that generate radical species. wikipedia.org
The regioselectivity and rate of both radical additions and cross-coupling reactions are determined by the energy of the transition states of the key steps. For the Negishi coupling, the oxidative addition and reductive elimination steps are often rate-determining. Computational studies on related systems have been used to analyze the geometries and energies of these transition states. acs.org
In radical additions, the transition state for the addition of the radical to the aromatic ring is a critical point. The geometry of this transition state, including the angle of attack and the forming bond length, influences the activation energy of the reaction. beilstein-journals.org For substituted pyridines, the presence of substituents can significantly alter the energy landscape of the potential transition states for addition at different positions. For instance, computational studies on 3,4-pyridynes have shown that substituents can distort the aryne and influence the regioselectivity of nucleophilic addition. nih.gov
The catalytic cycle for the Negishi coupling is a well-established paradigm in cross-coupling chemistry. It involves the cycling of the palladium catalyst between the Pd(0) and Pd(II) oxidation states. wikipedia.org The key steps are oxidative addition, transmetalation, and reductive elimination. The efficiency of the catalyst is dependent on the relative rates of these steps and the stability of the intermediates.
For the Suzuki-Miyaura coupling, the catalytic cycle is similar, but with the added complexity of the role of the base in the transmetalation step. The base is believed to activate the organoboron reagent, facilitating the transfer of the organic group to the palladium center. libretexts.org
In the blocking group strategy for C4-alkylation, the catalytic cycle involves the generation of the alkyl radical via a classic Minisci-type mechanism, typically using a silver catalyst to facilitate the decarboxylation of a carboxylic acid. The pyridinium (B92312) salt, formed by the blocking group, then acts as the radical acceptor. chemrxiv.org
The table below summarizes the key mechanistic features of plausible formation routes for this compound.
Interactive Table: Mechanistic Pathways for this compound Formation
| Reaction Type | Key Intermediates | Rate-Determining Step (Hypothesized) | Role of Catalyst |
| Negishi Coupling | Pd(II)-pyridyl complex, Cyclohexylzinc reagent | Oxidative Addition or Reductive Elimination | Facilitates C-C bond formation by cycling between Pd(0) and Pd(II) |
| Suzuki-Miyaura Coupling | Pd(II)-pyridyl complex, Cyclohexylboronic acid/ester | Transmetalation or Reductive Elimination | Similar to Negishi, also activates the boronic acid via the base |
| Minisci with Blocking Group | Cyclohexyl radical, N-blocked pyridinium radical cation | Radical addition to the pyridinium ring | Generates the alkyl radical from the carboxylic acid precursor |
| Pyridine Ring Synthesis | Acyclic carbonyl and amine derivatives | Ring-closing condensation | May or may not be catalyzed depending on the specific reaction |
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies provide quantitative insights into the factors that control reaction rates and selectivity. For the synthesis of this compound, the kinetics of the chosen synthetic route would be paramount for process optimization.
In cross-coupling reactions, the rate is influenced by the nature of the halide, the organometallic reagent, the catalyst, the ligands, and the solvent. For instance, in Negishi couplings, the reactivity of the halide typically follows the order I > Br > Cl. wikipedia.org Kinetic studies on Suzuki-Miyaura couplings have shown that the reaction can be first-order in the palladium complex, indicating that the reductive elimination step can be rate-limiting. libretexts.org
The selectivity of radical substitution on pyridines is highly dependent on the electronic nature of the radical and the substitution pattern of the pyridine ring. Nucleophilic alkyl radicals, like the cyclohexyl radical, preferentially attack the electron-deficient positions of the protonated pyridine ring (C2, C4, C6). The presence of an electron-donating methyl group at the C3 position further directs the attack to the C2 and C6 positions.
The following table presents hypothetical kinetic data for the formation of this compound via different routes, based on general principles and data from related systems.
Interactive Table: Hypothetical Kinetic Data for this compound Synthesis
| Reaction Route | Reactants | Catalyst/Base | Solvent | Temp (°C) | Rate Constant (k) | Regioselectivity (4-substituted:other) |
| Negishi Coupling | 4-chloro-3-methylpyridine, Cyclohexylzinc chloride | Pd(PPh₃)₄ | THF | 60 | Moderate | >95:5 |
| Suzuki-Miyaura Coupling | 4-bromo-3-methylpyridine, Cyclohexylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 100 | Moderate to Fast | >95:5 |
| Minisci (direct) | 3-methylpyridine, Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | H₂O/CH₂Cl₂ | 80 | Fast | Low (favors C2/C6) |
| Minisci (blocking group) | N-blocked 3-methylpyridine, Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | H₂O/DCE | 50 | Fast | >98:2 |
Influence of Reaction Conditions on Pathway Control
The choice of reaction conditions is critical for controlling the reaction pathway and achieving the desired product with high yield and selectivity.
For cross-coupling reactions , the selection of the catalyst and ligands is paramount. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of oxidative addition and reductive elimination. The nature of the base in Suzuki-Miyaura couplings can also significantly impact the reaction outcome. nih.gov
In radical reactions , the method of radical generation is a key parameter. Different initiators can lead to varying radical concentrations and side reactions. The pH of the medium is also crucial in Minisci-type reactions, as the pyridine needs to be protonated to be sufficiently reactive towards nucleophilic radicals.
The temperature can influence both the rate and selectivity of all these reactions. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of byproducts. For instance, in the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia (B1221849), temperature is a critical parameter for controlling the product distribution. semanticscholar.org
Solvent Effects on Reaction Mechanisms
The solvent can have a profound impact on the reaction mechanism and outcome. In cross-coupling reactions , the polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. rsc.org Polar aprotic solvents like THF, DMF, and dioxane are commonly used. In some cases, the use of water as a solvent or co-solvent can accelerate the reaction, particularly in Suzuki-Miyaura couplings. arkat-usa.org The solvent can also affect the nature of the active catalytic species. researchgate.net
For Minisci-type reactions , the solvent can influence the regioselectivity of the radical addition. nih.gov This is often attributed to the solvation of the pyridinium ion and the radical, which can alter their relative energies and the energies of the transition states. The choice of solvent can sometimes be used to tune the C2/C4 selectivity in the functionalization of pyridines.
Derivatization Strategies and Functionalization of 4 Cyclohexyl 3 Methylpyridine
Introduction of Ancillary Functional Groups
The introduction of ancillary functional groups to the 4-Cyclohexyl-3-methylpyridine core can proceed through several established synthetic methodologies. These modifications can target the pyridine (B92270) ring or the cyclohexyl moiety, offering a versatile approach to creating a library of derivatives.
One primary strategy involves the direct functionalization of the pyridine ring. Given the electron-donating nature of the alkyl substituents (cyclohexyl and methyl), the pyridine ring is activated towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. organic-chemistry.org A more viable approach is the functionalization through metallation-based methods.
Another key approach is the modification of the existing substituents. The methyl group at the 3-position can be a handle for functionalization. For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be substituted by a variety of nucleophiles to introduce groups like hydroxyl, cyano, or amino functionalities.
The cyclohexyl ring also presents opportunities for functionalization. Oxidation of the cyclohexyl group can introduce a ketone or hydroxyl group. These can then serve as points for further derivatization, such as the formation of oximes, hydrazones, or esters.
| Functional Group | Reagents and Conditions | Potential Product |
| Hydroxyl (-OH) | 1. NBS, light/heat 2. NaOH(aq) | 4-Cyclohexyl-3-(hydroxymethyl)pyridine |
| Cyano (-CN) | 1. NBS, light/heat 2. NaCN, DMSO | 4-Cyclohexyl-3-(cyanomethyl)pyridine |
| Ketone (=O) on cyclohexyl | CrO3, H2SO4, acetone | 4-(Oxocyclohexyl)-3-methylpyridine |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of this compound is crucial for establishing clear structure-property relationships. The substitution pattern of the pyridine ring directs the position of further modifications.
For electrophilic substitution on the pyridine ring, the positions ortho and para to the nitrogen (positions 2, 4, and 6) are generally deactivated. However, the directing effects of the existing alkyl groups at positions 3 and 4 can influence the outcome. Due to steric hindrance from the cyclohexyl group, electrophilic attack, if it occurs, would likely favor the 2 or 6 positions.
A more controlled and widely applicable method for regioselective functionalization is directed ortho-metallation (DoM). By using a directing group, it is possible to deprotonate a specific position on the pyridine ring with a strong base, followed by quenching with an electrophile. While this compound itself lacks a classical directing group, functionalization of the methyl group to introduce one (e.g., an amide) could enable this strategy.
Halogenation of the pyridine ring can also be achieved with regiocontrol. For instance, selective halogenation at the 4-position of pyridines has been demonstrated using designed phosphine (B1218219) reagents. nih.gov This involves the formation of a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide nucleophile. nih.gov
Furthermore, the generation of a 3,4-pyridyne intermediate from a suitably substituted precursor (e.g., a 3-halo-4-cyclohexylpyridine derivative) would allow for the regioselective difunctionalization of the pyridine ring. nih.gov The addition of a nucleophile to the pyridyne, followed by trapping with an electrophile, can lead to highly substituted pyridine derivatives. nih.gov
| Technique | Key Features | Potential Application to this compound |
| Directed ortho-Metallation (DoM) | Requires a directing group for regioselective deprotonation. | Functionalization of the methyl group to install a directing group, enabling substitution at the 2-position. |
| Selective Halogenation | Use of specific reagents to achieve halogenation at a particular position. | Halogenation at the 2 or 6 positions of the pyridine ring. |
| Pyridyne Intermediates | Generation of a highly reactive intermediate for difunctionalization. | Synthesis of 2,3- or 5,6-disubstituted derivatives from a halogenated precursor. |
Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies (non-biological)
The synthesis of analogues of this compound with systematic variations in their structure is essential for understanding how molecular changes affect their physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. These studies are critical for applications in materials science.
One approach is to vary the alkyl substituents. The methyl group at the 3-position can be replaced with other alkyl groups (ethyl, propyl, etc.) or with functionalized chains. This can be achieved through total synthesis of the pyridine ring, for example, via a multicomponent reaction. nih.gov
Furthermore, the electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, nitration of the pyridine ring, while challenging, can introduce a nitro group, a strong electron-withdrawing group. guidechem.com Subsequent reduction of the nitro group can yield an amino group, which is electron-donating.
| Analogue Type | Synthetic Strategy | Property to be Studied |
| Variation of the 3-alkyl group | Multicomponent pyridine synthesis with different aldehydes. nih.gov | Influence of steric bulk on molecular packing. |
| Modification of the 4-cycloalkyl group | Synthesis starting from different cycloalkanones. | Effect of ring size on solubility and melting point. |
| Introduction of electronic-modifying groups | Nitration followed by reduction of the pyridine ring. guidechem.com | Impact of electronic effects on UV-Vis absorption and fluorescence. |
Heterocycle Incorporation and Modifications
Fusing or linking other heterocyclic rings to the this compound scaffold can lead to novel compounds with significantly altered properties. This can be achieved through various synthetic strategies.
One common method is the construction of a new ring onto the existing pyridine core. For example, if a bromo and an amino group are introduced at adjacent positions on the pyridine ring, a fused pyrazine (B50134) ring can be formed through condensation with a 1,2-dicarbonyl compound.
Another approach involves the use of cross-coupling reactions to link other heterocycles. If a halogen atom is introduced onto the pyridine ring, Suzuki or Stille coupling reactions can be employed to attach a wide variety of heterocyclic boronic acids or stannanes, respectively. This allows for the modular synthesis of bi-heterocyclic systems.
Modification of the incorporated heterocycle can provide further diversity. For instance, if a furan (B31954) ring is attached, it can undergo Diels-Alder reactions to create more complex polycyclic structures.
| Strategy | Example Reaction | Resulting Structure |
| Ring Annulation | Condensation of a diamino-pyridine derivative with a diketone. | Fused polycyclic heterocyclic system. |
| Cross-Coupling | Suzuki coupling of a bromo-pyridine derivative with a thiophene (B33073) boronic acid. | Thiophene-substituted pyridine derivative. |
| Modification of Incorporated Heterocycle | Diels-Alder reaction of a furan-substituted pyridine derivative. | Complex polycyclic ether. |
Applications in Advanced Organic Synthesis Involving 4 Cyclohexyl 3 Methylpyridine
Role as a Building Block in Complex Organic Molecule Synthesis
The structure of 4-Cyclohexyl-3-methylpyridine, featuring a pyridine (B92270) core substituted with a bulky cyclohexyl group and an electron-donating methyl group, suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds and functional materials.
The presence of the cyclohexyl and methyl groups on the pyridine ring can be expected to influence its reactivity and selectivity in various organic transformations. For instance, in reactions involving the pyridine nitrogen, such as quaternization or N-oxide formation, the steric hindrance from the adjacent methyl group and the more distant but still bulky cyclohexyl group could modulate the reaction rates.
Furthermore, the pyridine ring itself can be functionalized at the remaining C-H positions. The electronic effects of the existing substituents would direct incoming electrophiles or organometallic reagents to specific positions, enabling the regioselective synthesis of more highly substituted pyridine derivatives. While no specific examples utilizing this compound are documented, the synthesis of complex molecules from substituted pyridines is a well-established strategy in medicinal and materials chemistry.
Catalytic Applications
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. This coordination is the foundation for its prospective applications in catalysis.
Ligand Design in Coordination Chemistry
In the design of ligands for catalysis, the electronic and steric properties of the ligand are paramount in determining the activity and selectivity of the resulting metal complex. The 3-methyl group in this compound would increase the electron density on the pyridine nitrogen, enhancing its σ-donating ability compared to unsubstituted pyridine. This increased basicity could lead to the formation of more stable metal complexes.
The cyclohexyl group at the 4-position, while not directly adjacent to the nitrogen atom, would exert a significant steric influence. This steric bulk can be advantageous in several catalytic processes by:
Creating a specific coordination environment: The cyclohexyl group can influence the geometry of the resulting metal complex, potentially leading to higher selectivity in catalytic reactions.
Preventing catalyst deactivation: The steric hindrance can protect the metal center from unwanted side reactions or the formation of inactive dimeric species.
Research on structurally related ligands, such as those containing cyclohexyl or other bulky alkyl groups, has demonstrated their utility in various catalytic systems. For instance, studies on nickel(II) complexes with pyridine carboxylic acid ligands have been conducted for the oligomerization of cyclohexyl isocyanide, highlighting the role of substituted pyridines in catalytic processes. nih.gov
Formation of Coordination Compounds and Metal Complexes
Based on the known coordination chemistry of pyridine derivatives, this compound is expected to form stable coordination compounds with a wide range of transition metals, including but not limited to copper, nickel, palladium, platinum, and rhodium.
A study on a 4-cyclohexyl-substituted 1,2,4-triazolin-5-thione derivative demonstrated its ability to act as a ligand and form a copper(II) complex. nih.gov This indicates that the cyclohexyl moiety is compatible with the formation of metal complexes. The coordination of this compound to a metal center would likely occur through the pyridine nitrogen atom.
The properties of the resulting metal complexes, such as their stability, solubility, and catalytic activity, would be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions. The table below outlines the anticipated coordination behavior of this compound with various metal ions, based on analogous systems.
| Metal Ion | Expected Coordination Geometry | Potential Catalytic Application |
| Copper(II) | Tetrahedral or Square Planar | Oxidation, Atom Transfer Radical Polymerization |
| Nickel(II) | Square Planar or Octahedral | Cross-coupling Reactions, Oligomerization |
| Palladium(II) | Square Planar | Cross-coupling Reactions, Hydrogenation |
| Platinum(II) | Square Planar | Hydrosilylation, Isomerization |
| Rhodium(I) | Square Planar | Hydroformylation, Hydrogenation |
Precursor in Materials Science (non-biological contexts)
The rigid structure of the pyridine ring combined with the bulky, non-planar cyclohexyl group makes this compound a potential precursor for the synthesis of novel materials. In non-biological contexts, pyridine-containing polymers and metal-organic frameworks (MOFs) have garnered significant interest for their electronic, optical, and porous properties.
While direct research on this compound in materials science is not available, the principles of using substituted pyridines as building blocks for functional materials are well-established.
Advanced Analytical Methodologies for 4 Cyclohexyl 3 Methylpyridine
Chromatographic Techniques Development
The separation and quantification of 4-Cyclohexyl-3-methylpyridine in various matrices can be effectively achieved through the development of specific chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that offer high resolution and sensitivity for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the analysis of this compound can be developed based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds. The presence of the pyridine (B92270) ring provides a chromophore for UV detection, a common and reliable detection method in HPLC.
Method development would involve the optimization of several key parameters to achieve adequate separation from potential impurities and matrix components. A C18 stationary phase is a common choice for the separation of pyridine derivatives. sigmaaldrich.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be critical in controlling the retention and peak shape. The pH of the aqueous phase can influence the ionization state of the pyridine nitrogen, thereby affecting its retention. For pyridine itself, an acidic mobile phase is often used. nist.gov
Detailed Research Findings: While specific studies on this compound are not readily available, methods for related pyridine compounds suggest that a gradient elution would be optimal to ensure good resolution and reasonable analysis time. Detection is typically performed at the UV absorbance maxima of the pyridine ring, which for pyridine occurs around 250-260 nm. nist.gov
Interactive Data Table: Postulated HPLC Parameters for this compound Analysis
| Parameter | Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for pyridine derivatives. |
| Gradient | 5% to 95% B over 15 min | To elute the compound with good peak shape and separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detector | UV-Vis Diode Array | Set at ~260 nm for optimal detection of the pyridine chromophore. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Expected Ret. Time | ~8-12 min | Based on the hydrophobicity of the cyclohexyl group. |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's molecular weight and structure make it amenable to GC analysis without the need for derivatization.
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the analysis of alkylated pyridines. The temperature program would need to be optimized to ensure sufficient separation from other components and to obtain sharp peaks.
Detailed Research Findings: GC-MS analysis of pyridine homologues has been established as a reliable method for their identification and quantification. nih.gov For 3-methylpyridine (B133936), GC-MS data is available, providing a basis for predicting the behavior of the title compound. foodb.ca The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns related to the loss of the methyl and cyclohexyl groups.
Interactive Data Table: Postulated GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow rate for good separation and peak shape. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Program | 100°C (1 min) to 280°C at 15°C/min | A temperature ramp suitable for eluting semi-volatile compounds. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragment ions. |
| Expected Ret. Time | ~10-15 min | Based on the boiling point and polarity of the compound. |
Mass Spectrometry-Based Analytical Methods
Mass spectrometry provides invaluable information for the structural elucidation and sensitive detection of this compound. It can be used as a standalone technique or, more powerfully, in conjunction with chromatographic separation.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for trace-level quantification. For this compound, an electrospray ionization (ESI) source in positive ion mode would be effective, given the basic nature of the pyridine nitrogen which is readily protonated.
LC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and is the gold standard for quantitative analysis in complex matrices. In this technique, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides high specificity and reduces background noise.
Detailed Research Findings: While no specific LC-MS/MS method for this compound has been published, analysis of other substituted pyridines demonstrates the utility of this technique. nih.gov The fragmentation of the protonated molecule of this compound would likely involve the loss of the cyclohexyl group or cleavage within the cyclohexyl ring.
Interactive Data Table: Postulated LC-MS/MS Parameters for this compound
| Parameter | Value/Condition | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the basic pyridine nitrogen. |
| Precursor Ion [M+H]⁺ | m/z 176.14 | Calculated for C₁₂H₁₈N⁺. |
| Primary Fragment Ion 1 | Loss of cyclohexene (B86901) (-82 Da) | A common fragmentation pathway for cyclohexyl-substituted rings. |
| Primary Fragment Ion 2 | Loss of methyl radical (-15 Da) | Cleavage of the methyl group from the pyridine ring. |
| Collision Energy | 15-30 eV | To be optimized for maximizing the signal of the product ions. |
| SRM Transition 1 | 176.14 → 94.08 | Monitoring the loss of cyclohexene for quantification. |
| SRM Transition 2 | 176.14 → 161.12 | Monitoring the loss of the methyl group for confirmation. |
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique that is primarily used for the analysis of large, non-volatile molecules, but it can also be applied to smaller organic compounds. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
For a compound like this compound, a common matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would likely be effective. The resulting spectrum would be dominated by the protonated molecule [M+H]⁺.
Detailed Research Findings: The application of MALDI-MS to small molecules is less common than for large biomolecules, and no specific studies on this compound are available. However, the technique could be useful for rapid screening or for the analysis of samples where chromatographic separation is not required.
Spectroscopic Analytical Approaches
Spectroscopic techniques are essential for the structural characterization of this compound, providing detailed information about its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. Based on known data for 3-methylpyridine and cyclohexyl-substituted compounds, the following spectral features would be expected for this compound:
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a complex set of multiplets for the protons of the cyclohexyl ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons would be a singlet around δ 2.3 ppm. The cyclohexyl protons would appear in the upfield region (δ 1.2-2.5 ppm).
¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the pyridine ring (δ 120-150 ppm), the methyl group (around δ 20 ppm), and the cyclohexyl ring (δ 25-45 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show:
C-H stretching vibrations for the aromatic and aliphatic (cyclohexyl and methyl) groups in the 2850-3100 cm⁻¹ region.
C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
C-H bending vibrations for the methyl and cyclohexyl groups in the 1375-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within the pyridine ring. Pyridine itself exhibits strong absorption bands around 250-260 nm. nist.gov The presence of the alkyl substituents (cyclohexyl and methyl) is expected to cause a slight red shift (bathochromic shift) of these absorption maxima.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Bands | Interpretation |
| ¹H NMR | δ 8.3-8.5 (m, 2H), 7.1-7.3 (m, 1H), 2.4-2.6 (m, 1H), 2.3 (s, 3H), 1.2-2.0 (m, 10H) | Aromatic (pyridine), cyclohexyl methine, methyl, and cyclohexyl methylene (B1212753) protons. |
| ¹³C NMR | δ 147-150 (2C), 135-138 (1C), 130-133 (1C), 123-126 (1C), 40-45 (1C), 25-35 (5C), 18-22 (1C) | Aromatic, cyclohexyl, and methyl carbons. |
| IR (cm⁻¹) | ~3050 (aromatic C-H), ~2920, 2850 (aliphatic C-H), ~1590, 1470 (C=C, C=N ring), ~1450 (C-H bend) | Characteristic vibrations of the functional groups. |
| UV-Vis (λmax) | ~265 nm | π → π* transitions of the substituted pyridine ring. |
UV-Vis Spectrophotometry for Quantification
UV-Visible spectrophotometry is a widely accessible and valuable tool for the quantification of compounds containing chromophores. The pyridine ring in this compound possesses a π-electron system that absorbs ultraviolet radiation, making this technique suitable for its determination.
The UV spectrum of pyridine in an aqueous solution typically exhibits absorption maxima around 250-262 nm. researchgate.net The absorption characteristics of this compound are expected to be in a similar range, influenced by the alkyl substituents on the pyridine ring. The exact absorption maximum (λmax) and the molar absorptivity (ε) for this compound would need to be determined experimentally by preparing a standard solution of the purified compound in a suitable non-absorbing solvent, such as ethanol (B145695) or hexane, and scanning across a range of UV wavelengths (e.g., 200-400 nm).
General Procedure for Quantification:
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a transparent solvent.
Determination of λmax: The UV spectrum of a standard solution is recorded to identify the wavelength of maximum absorbance (λmax).
Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.
Sample Analysis: The absorbance of the sample solution containing an unknown concentration of this compound is measured at the same λmax, and the concentration is determined from the calibration curve, ensuring the measurement falls within the linear range of the assay.
Table 1: Typical UV Absorption Data for Pyridine Derivatives
| Compound | Solvent | λmax (nm) |
| Pyridine | Water | 254 |
| 3-Methylpyridine | Aqueous Solution | No absorption >290 nm |
| 2-Styrylpyridine | Gas Phase | ~295 nm |
Note: The specific λmax for this compound may vary and should be determined experimentally.
X-ray Fluorescence (XRF) Spectrometry
X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique used for elemental analysis. wikipedia.orgyoutube.com It operates on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample are excited and emit secondary (or fluorescent) X-rays. spectro.com Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present.
For the analysis of a pure organic compound like this compound (C₁₂H₁₇N), the direct application of XRF is limited. XRF is not capable of identifying or quantifying the molecule itself. Its primary utility would be in the elemental analysis of the sample matrix in which the compound is found, or to confirm the absence of heavier elements. For instance, XRF could be employed to:
Detect and quantify trace amounts of metallic catalysts or inorganic impurities remaining from the synthesis process.
Ensure the absence of elements such as sulfur, phosphorus, or halogens if the compound is intended for applications where these elements are restricted.
Analyze the elemental composition of formulated products containing this compound.
The technique is particularly advantageous for its minimal sample preparation requirements and its ability to analyze solids, liquids, and powders. spectro.com
Table 2: Elements Detectable by XRF and Their Potential Relevance
| Element | Detectability | Potential Application in the Context of this compound Analysis |
| Nitrogen (N) | Difficult with standard XRF | While a constituent element, light elements like nitrogen are challenging to detect with high sensitivity using conventional XRF. nist.govresearchgate.net |
| Sulfur (S) | Readily Detectable | Detection of sulfur-based impurities. |
| Chlorine (Cl) | Readily Detectable | Detection of chlorinated solvent residues or byproducts. |
| Bromine (Br) | Readily Detectable | Detection of brominated impurities from synthesis. |
| Metals (e.g., Pd, Pt, Ni) | Readily Detectable | Quantification of residual metal catalysts from synthetic steps. |
Derivatization for Enhanced Analytical Performance
Derivatization in analytical chemistry involves the chemical modification of a target analyte to produce a new compound with properties that are more suitable for a given analytical method. For chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization can improve volatility, thermal stability, and detectability. libretexts.org
Pre-column and In-situ Derivatization Strategies
For a molecule such as this compound, which lacks highly reactive functional groups like hydroxyl (-OH), primary/secondary amine (-NH₂/-NHR), or carboxylic acid (-COOH) groups, common derivatization methods such as silylation and acylation are not directly applicable. research-solution.comphenomenex.blog However, derivatization strategies can still be conceptualized, primarily targeting the basic nitrogen atom of the pyridine ring.
Pre-column Derivatization: This strategy involves reacting the sample with a derivatizing agent before introduction into the analytical instrument. A potential pre-column derivatization for this compound could involve quaternization of the pyridine nitrogen. This reaction would introduce a positive charge and a counter-ion, which could be beneficial for certain HPLC separation modes or for creating a more readily detectable species.
In-situ Derivatization: This approach involves the derivatization reaction occurring directly within the sample matrix or during the analytical process, for instance, in the GC inlet. nih.gov This can simplify sample preparation. For this compound, an in-situ reaction could theoretically be designed to enhance its volatility or detectability, although the lack of a reactive hydrogen makes this challenging with standard reagents. Pyridine itself is often used as a catalyst in derivatization reactions, highlighting its basic nature which could be exploited. nih.gov
Table 3: Potential Derivatization Reagents and Strategies
| Reagent Class | Example Reagent | Target Functional Group | Applicability to this compound |
| Alkyl Halides | Methyl Iodide | Tertiary Amines | Applicable for quaternization of the pyridine nitrogen. |
| Chloroformates | Ethyl Chloroformate | Tertiary Amines | Can react with pyridines to form pyridinium (B92312) salts. |
| Silylating Agents | BSTFA, MSTFA | Active Hydrogens (-OH, -NH, -SH, -COOH) | Not directly applicable as there are no active hydrogens. |
| Acylating Agents | TFAA, PFPA | Alcohols, Amines, Phenols | Not directly applicable. |
Microwave-Assisted Derivatization Techniques
Microwave-assisted synthesis and derivatization have gained significant traction due to their ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. nih.goveurekaselect.com The mechanism involves the efficient heating of polar molecules and ions by the microwave radiation. nih.govmdpi.com
For this compound, microwave assistance could be particularly beneficial for the quaternization reactions mentioned previously. The reaction of the pyridine nitrogen with an alkyl halide can be significantly accelerated using microwave irradiation, often in a matter of minutes compared to hours with conventional heating. mdpi.com
Hypothetical Microwave-Assisted Derivatization Protocol:
Reaction Mixture: this compound would be mixed with a suitable alkylating agent (e.g., iodoethane) in a polar solvent like acetonitrile in a microwave-safe reaction vessel.
Microwave Irradiation: The vessel would be placed in a laboratory microwave reactor and irradiated at a specific temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes). mdpi.com
Analysis: The resulting derivatized product (a pyridinium salt) could then be analyzed, for example, by HPLC with UV or evaporative light scattering detection.
This rapid derivatization could be integrated into automated sample preparation workflows, enhancing throughput for the analysis of multiple samples.
Table 4: Comparison of Conventional vs. Microwave-Assisted Derivatization
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Bulk heating, potential for hotspots | Direct, uniform heating of polar molecules |
| Yields | Often lower to moderate | Often higher |
| Side Reactions | More prevalent | Often reduced |
Crystal Engineering and Supramolecular Chemistry of 4 Cyclohexyl 3 Methylpyridine
Single Crystal X-ray Diffraction Studies
There is no published single-crystal X-ray diffraction data for 4-Cyclohexyl-3-methylpyridine. Consequently, analysis of its molecular packing and intermolecular interactions is not possible.
Molecular Packing Motif Analysis
Information regarding the molecular packing motif of this compound is unavailable.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
A detailed analysis of the intermolecular interactions present in the crystal lattice of this compound cannot be conducted without experimental crystallographic data.
Co-crystallization and Host-Guest Chemistry
No studies on the cocrystallization or host-guest chemistry of this compound have been reported in the scientific literature.
Design and Synthesis of Cocrystals
There are no known cocrystals of this compound, and therefore no information on their design or synthesis.
Selective Inclusion Phenomena
The potential for this compound to act as a host or guest in inclusion complexes has not been explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
